5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-6-4-7(2)14-9(12-6)8(5-11)10(13-14)15-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCJQJCCRBGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In acetic acid under reflux, 1 reacts with pentane-2,4-dione to yield 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (2 ) via a tandem cyclization-dehydration sequence (Scheme 1). The reaction proceeds through:
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Keto-enol tautomerism of the β-diketone.
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Nucleophilic attack by the amino group on the electrophilic carbonyl carbon.
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Cyclization to form the pyrimidine ring, followed by dehydration.
Optimization studies indicate that acetic acid serves dual roles as a solvent and catalyst, with yields reaching 78–82% after 6–8 hours. Prolonged heating (>10 hours) reduces yields due to decomposition.
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | β-Diketone | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pentane-2,4-dione | Acetic acid | 6 | 82 |
| 1 | 1,3-Cyclohexanedione | Acetic acid | 8 | 75 |
Nucleophilic Substitution of Chlorinated Intermediates
Chlorinated precursors offer a versatile pathway for introducing the methylsulfanyl group. This two-step method involves:
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Chlorination of dihydroxypyrazolo[1,5-a]pyrimidine.
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Displacement of chlorine with methanethiolate.
Synthesis of 5,7-Dichloro Intermediate
Treatment of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (3 ) with phosphorus oxychloride (POCl₃) at 110°C for 4 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (4 ) in 61% yield . Excess POCl₃ (5 equivalents) ensures complete chlorination.
Methanethiolate Substitution
Reaction of 4 with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80°C for 3 hours replaces the chlorine at position 2 with a methylsulfanyl group, affording the target compound in 89% yield . The selectivity for position 2 arises from the higher electrophilicity of the C2 chlorine compared to C5/C7.
Table 2: Chlorination and Substitution Conditions
Multi-Component Reactions with Malononitrile Derivatives
One-pot multi-component reactions streamline synthesis by converging aminopyrazoles, aldehydes, and malononitrile. This method assembles the pyrazolo[1,5-a]pyrimidine skeleton while introducing the carbonitrile group.
Reaction Protocol
A mixture of 1 , benzaldehyde derivatives, and malononitrile in ethanol with piperidine catalyst undergoes sequential:
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Knoevenagel condensation between the aldehyde and malononitrile.
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Michael addition of the aminopyrazole to the α,β-unsaturated nitrile.
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Cyclization and aromatization to form the product.
For example, reacting 1 with 4-chlorobenzaldehyde and malononitrile at 80°C for 5 hours yields 5,7-dimethyl-2-(methylsulfanyl)-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (5 ) in 70% yield .
Table 3: Multi-Component Reaction Outcomes
| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine | 80 | 5 | 70 |
| 4-Methoxybenzaldehyde | Piperidine | 80 | 6 | 65 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
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Cyclocondensation : Moderate yields (75–82%) but requires inexpensive reagents.
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Nucleophilic substitution : High yields (89%) but involves hazardous POCl₃.
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Multi-component reactions : Lower yields (65–70%) but superior atom economy.
Practical Considerations
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Purification : Column chromatography is essential for multi-component reactions due to byproduct formation.
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Safety : Chlorination with POCl₃ necessitates strict moisture control.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves cyclocondensation reactions that can yield a variety of derivatives with enhanced biological properties. Recent studies have focused on developing efficient synthetic routes that utilize readily available starting materials and generate compounds with diverse functional groups.
Synthetic Pathways
- Cyclocondensation Reactions : Utilizing active methylene compounds and 2-amino derivatives to form the pyrazolo-pyrimidine framework.
- Functionalization : Modifications at various positions on the pyrazolo-pyrimidine ring to enhance bioactivity and selectivity.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo-pyrimidines can inhibit cancer cell proliferation. For instance, certain synthesized compounds have shown effectiveness against various cancer cell lines, including K562 and MCF-7 .
- Antiviral and Antimicrobial Properties : Research indicates that some pyrazolo-pyrimidine derivatives possess antiviral effects, potentially useful in treating viral infections. The antimicrobial activity has also been noted in several studies .
- Anti-inflammatory Effects : Compounds similar to 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of pyrazolo-pyrimidines and evaluated their anticancer properties against different cell lines. The findings indicated that specific substitutions led to increased cytotoxicity against cancer cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression. These studies provide insights into optimizing the compound's structure for enhanced efficacy .
- Pharmacological Assessments : Comprehensive pharmacological assessments have shown that certain derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), making them promising candidates for anti-inflammatory drug development .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with structurally related analogues.
Structural and Functional Modifications
Physicochemical Properties
- Lipophilicity : The methyl and methylsulfanyl groups in the target compound confer moderate lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for CNS applications . In contrast, dichlorophenyl-substituted analogues (logP ~3.8) are more suited for hydrophobic target binding .
- Metabolic Stability : Nitrile groups generally enhance metabolic stability by resisting oxidative degradation. However, ester or carboxyl modifications (e.g., in [¹⁸F]3 and [¹⁸F]4) improve clearance rates in vivo .
Biological Activity
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 90842-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, with a focus on anticancer activity and enzyme inhibition.
- Molecular Formula : C10H10N4S
- Molecular Weight : 218.28 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with methyl and methylsulfanyl substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential , particularly its ability to inhibit key enzymes involved in cancer cell proliferation. In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines.
Case Study: Inhibition of CDK2 and TRKA
A notable investigation focused on the dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, showed:
- IC50 Values :
- CDK2: 0.22 µM
- TRKA: 0.89 µM
These values indicate a potent inhibitory effect on these targets, which are critical in various cancers .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using renal carcinoma cell lines (RFX 393). The results indicated:
| Compound | IC50 (µM) | Cell Cycle Arrest (%) | Apoptosis Induction |
|---|---|---|---|
| This compound | 11.70 | G0–G1 phase arrest at 84.36% | Significant increase in apoptotic cells |
| Reference Compound (Staurosporine) | - | - | - |
The compound caused a significant arrest in the G0–G1 phase of the cell cycle and induced apoptosis in treated cells .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for CDK2 and TRKA, disrupting their normal function in cell cycle regulation and signaling pathways.
- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of these kinases, suggesting a robust interaction that leads to its inhibitory effects .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth |
| Enzyme Inhibition | Potent inhibitors of CDK2 and TRKA |
| Cytotoxicity | Induces apoptosis and cell cycle arrest |
Q & A
Q. Advanced
- TSPO ligand evaluation : Radiolabeled analogs (e.g., [18F]6b) are tested in glioblastoma xenografts via PET/CT, showing 36-fold higher affinity than DPA-714 .
- 5-HT6 receptor antagonism : Behavioral assays (e.g., prepulse inhibition in schizophrenia models) validate CNS activity, supported by receptor binding assays (Ki < 10 nM) .
How can computational modeling guide the design of selective kinase inhibitors using this compound as a scaffold?
Q. Advanced
- Docking simulations : Predict interactions with ATP-binding pockets (e.g., CDK2’s hinge region). Substituent bulkiness at C-3 (e.g., acetamide groups) reduces steric clashes .
- QSAR models : Correlate electronic properties (e.g., Hammett σ values) with inhibitory potency against CK2 kinase .
What are the key considerations in selecting substituents for modifying the pyrazolo[1,5-a]pyrimidine core to enhance antimicrobial activity?
Q. Basic
- Electron-withdrawing groups (e.g., CN at C-3) improve bacterial membrane penetration .
- Arylazo substituents at C-3 (e.g., 4-chlorophenylazo) enhance Gram-positive activity (MIC ≤ 1 µg/mL) via MurC enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
